2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide
説明
This compound belongs to the imidazo[2,1-b][1,3,4]thiadiazole class, characterized by a fused heterocyclic core with a thiadiazole ring and an imidazole moiety. Key structural features include:
- 5-(tert-Butylamino) and 6-(p-tolyl) substituents: These hydrophobic groups may enhance membrane permeability and target binding .
- Methylamino linker: Connects the core to an acetamide group, providing structural flexibility.
- N-(3-(4-methylpiperazin-1-yl)propyl) side chain: The piperazine moiety, a common pharmacophore, likely contributes to solubility and receptor interaction .

特性
IUPAC Name |
2-[[5-(tert-butylamino)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-methylamino]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N8OS/c1-19-8-10-20(11-9-19)22-23(29-26(2,3)4)34-24(28-22)36-25(30-34)32(6)18-21(35)27-12-7-13-33-16-14-31(5)15-17-33/h8-11,29H,7,12-18H2,1-6H3,(H,27,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPYXRHSRNTFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C(=N2)SC(=N3)N(C)CC(=O)NCCCN4CCN(CC4)C)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its antibacterial properties and its role as an inhibitor of key cellular pathways involved in cancer progression.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 512.7 g/mol |
| CAS Number | 1223946-81-3 |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including our compound of interest. A comprehensive evaluation was conducted on various derivatives against Gram-positive and Gram-negative bacteria.
Key Findings:
- Compounds similar to the target molecule exhibited moderate to strong antibacterial activity.
- Specifically, derivatives showed minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL against resistant bacterial strains .
- The compound demonstrated no cytotoxicity against HepG2 liver cancer cells at concentrations up to 100 μM, indicating a favorable safety profile for therapeutic use .
Inhibition of Focal Adhesion Kinase (FAK)
The compound has also been evaluated for its role in inhibiting focal adhesion kinase (FAK), a protein implicated in various cancers, including pancreatic cancer and mesothelioma.
Study Overview:
- Objective: To assess the cytotoxic effects of imidazo[2,1-b][1,3,4]thiadiazole compounds on mesothelioma cell lines.
Results:
- Compounds exhibited IC values between 0.59 and 2.81 μM in inhibiting cell proliferation in both monolayer and spheroid cultures.
- The inhibition of phospho-FAK was confirmed through ELISA assays, suggesting that these compounds could enhance the efficacy of existing therapies like gemcitabine by increasing the expression of the human equilibrative nucleoside transporter-1 (hENT-1) .
Case Study 1: Antibacterial Efficacy
In a recent study published in PubMed, a series of imidazo derivatives were synthesized and screened for their antibacterial properties. Among these, the compound demonstrated significant activity against multidrug-resistant strains, highlighting its potential as a new antibiotic agent .
Case Study 2: Cancer Cell Line Testing
A separate investigation into the cytotoxic effects of imidazo[2,1-b][1,3,4]thiadiazole compounds on peritoneal mesothelioma revealed promising results. The compounds not only inhibited cell growth but also demonstrated synergistic effects when combined with gemcitabine. This suggests a potential pathway for developing combination therapies for hard-to-treat cancers .
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key analogues and their properties:
Structural and Functional Differences
Core Heterocycle Variations: The target compound’s imidazo[2,1-b][1,3,4]thiadiazole core differs from imidazo[2,1-b]thiazole (e.g., compound 5i) by replacing a sulfur atom with a nitrogen in the fused ring. This modification may alter electronic properties and binding selectivity .
Substituent Impact: Piperazine Derivatives: The target compound’s 4-methylpiperazine propyl group mirrors that in compound 5i, which showed cytotoxicity. Piperazine enhances solubility and may interact with charged kinase domains . Hydrophobic Groups: The tert-butylamino and p-tolyl groups in the target compound contrast with morpholino (2a-f) or naphthalenylmethyl (8a-g) substituents, suggesting divergent pharmacokinetic profiles .
Synthetic Routes :
- The target compound likely requires sequential amidation and cyclization steps, similar to ’s method using α-haloketones .
- In contrast, thiocyanate-containing derivatives (8a-g) are synthesized via electrophilic bromination, a route less relevant to acetamide-linked compounds .
Bioactivity Comparison
- Kinase Inhibition: The target compound’s structural analogs (e.g., 2a-f) demonstrate potent Fer kinase inhibition, outperforming E260. The tert-butylamino group may enhance hydrophobic binding in kinase pockets .
- Antimicrobial Activity : Thioacetamide derivatives (4a-k) exhibit broad-spectrum activity, whereas the target compound’s acetamide-piperazine chain may prioritize eukaryotic targets over bacterial .
- Cytotoxicity : Piperazine-containing imidazo[2,1-b]thiazoles (5i, 5j) show moderate cytotoxicity, suggesting the target compound may share this trait depending on substituent positioning .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. Example Workflow :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide Coupling | EDC, HOBt, DMF, RT, 12h | 39–85 | 98–99% |
| Deprotection | TFA/DCM (1:1), 2h | 85–90 | 97% |
Advanced: How can computational modeling predict reactivity or binding modes?
Methodological Answer:
- Quantum Chemical Calculations : Use B3LYP/SDD to analyze bond angles (e.g., C1-C2-C3 = 121.4°) and torsional strain in the imidazo-thiadiazole core .
- Reaction Path Search : Employ ICReDD’s hybrid computational-experimental workflow to optimize reaction conditions (e.g., solvent polarity, temperature) .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., bacterial enzymes) .
Basic: What spectroscopic techniques validate structural integrity?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions (e.g., tert-butylamino group at δ 1.25 ppm, p-tolyl aromatic protons at δ 7.2–7.4 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., imidazo-thiadiazole dihedral angles of 108.5–112.6°) .
- HPLC-MS : Verify molecular weight (e.g., [M+H]+ = 523.2 Da) and absence of byproducts .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
- Assay Standardization : Use MIC (Minimum Inhibitory Concentration) assays with consistent bacterial strains (e.g., S. aureus ATCC 29213) and growth media .
- Purity Verification : Cross-check HPLC data (≥98% purity) to rule out impurity-driven false positives .
- Dose-Response Curves : Generate EC50 values across multiple replicates to assess reproducibility .
Basic: What impurities are common during synthesis, and how are they mitigated?
Methodological Answer:
- Byproduct Formation : Unreacted intermediates (e.g., free amines) due to incomplete coupling. Mitigate via TLC monitoring and extended reaction times .
- Oxidative Byproducts : Thiadiazole ring oxidation products. Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) .
- Purification : Flash chromatography (hexane/EtOAc) and preparative HPLC to isolate target compound .
Advanced: How to design analogs for improved metabolic stability?
Methodological Answer:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF3) on the p-tolyl ring to reduce CYP450-mediated oxidation .
- Prodrug Strategies : Mask the tertiary amine with acetyl groups to enhance solubility and reduce first-pass metabolism .
- In Silico ADMET : Predict metabolic hotspots using tools like Schrödinger’s QikProp .
Advanced: What are optimal conditions for scaling up synthesis without compromising yield?
Methodological Answer:
- Solvent Selection : Replace DMF with THF/water mixtures to improve reaction safety and ease of workup .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time by 30% .
- Process Control : Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring .
Basic: How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolyzed acetamide) .
- Lyophilization : Improve shelf life by lyophilizing in 5% mannitol to prevent aggregation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

